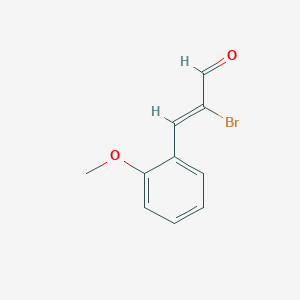
(Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde typically involves the bromination of 3-(2-methoxyphenyl)acrylaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products, depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of carboxylic acids or aldehyde derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or a catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Manufacturing: It can be employed in the production of fine chemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde involves its interaction with various molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in drug development or catalysis.
Comparación Con Compuestos Similares
(Z)-2-Methoxycinnamaldehyde: Similar structure but lacks the bromine atom.
2-Bromo-3-phenylacrylaldehyde: Similar structure but lacks the methoxy group.
3-(2-Methoxyphenyl)acrylaldehyde: Similar structure but lacks the bromine atom.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in (Z)-2-Bromo-3-(2-methoxyphenyl)acrylaldehyde enhances its reactivity and allows for unique substitution reactions.
Methoxy Group: The methoxy group increases the compound’s solubility and can influence its interaction with biological targets.
Propiedades
Fórmula molecular |
C10H9BrO2 |
|---|---|
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
(Z)-2-bromo-3-(2-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H9BrO2/c1-13-10-5-3-2-4-8(10)6-9(11)7-12/h2-7H,1H3/b9-6- |
Clave InChI |
JHXOWSCVIYCJAG-TWGQIWQCSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C(/C=O)\Br |
SMILES canónico |
COC1=CC=CC=C1C=C(C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


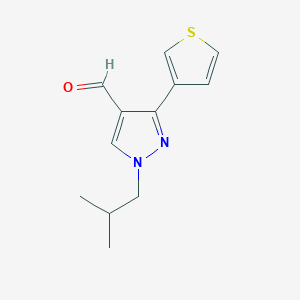
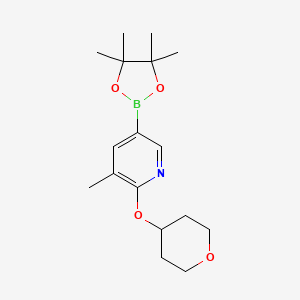
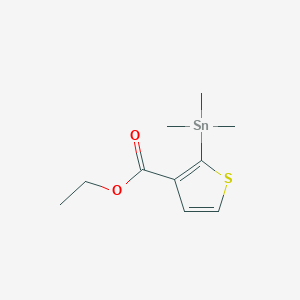
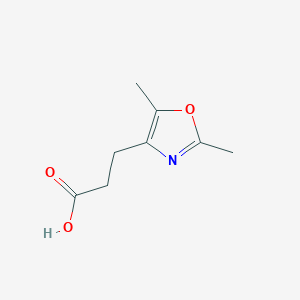

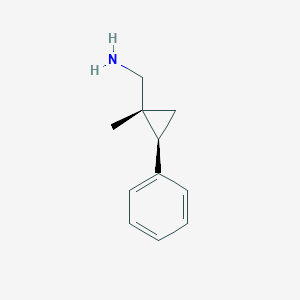

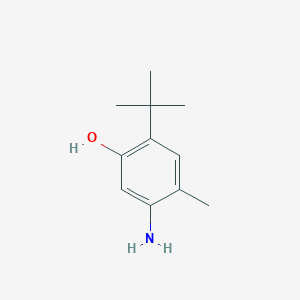
![Benzenesulfonylfluoride, 2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13348921.png)


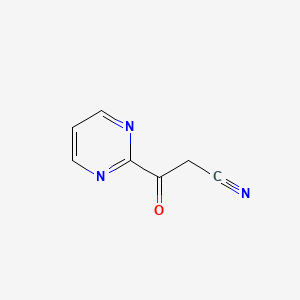
![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)

